molecular formula C7H6FNO B1330271 N-(4-Fluorophenyl)formamide CAS No. 459-25-6

N-(4-Fluorophenyl)formamide

Cat. No.: B1330271
CAS No.: 459-25-6
M. Wt: 139.13 g/mol
InChI Key: BUPDLPLGFRDHSJ-UHFFFAOYSA-N
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Description

Significance of N-(4-Fluorophenyl)formamide in Contemporary Organic Synthesis

This compound serves as a crucial building block in organic synthesis. tcichemicals.com Its chemical structure allows for a variety of transformations, making it a valuable precursor for more complex molecules. The presence of the formamide (B127407) group and the fluorophenyl ring enables chemists to introduce these moieties into larger structures, a common strategy in the design of new materials and pharmaceuticals.

One of the key reactions involving this compound is its use in N-formylation reactions. researchgate.net This process, which involves the introduction of a formyl group (-CHO) onto a nitrogen atom, is a fundamental transformation in organic chemistry. Research has shown that various aromatic amines, including derivatives of aniline (B41778), can be efficiently converted to their corresponding formamides. researchgate.net The synthesis of N-phenyl formamide derivatives from different aromatic amines and formic acid has been a subject of study, highlighting the importance of this class of reactions. researchgate.net

The synthesis of this compound itself can be achieved through the reaction of 4-fluoroaniline (B128567) with formic acid or its derivatives like ethyl formate (B1220265). chemsrc.com This straightforward synthesis adds to its appeal as a readily accessible starting material for more elaborate synthetic endeavors.

Role of Formamide Derivatives in Medicinal Chemistry and Agrochemical Development

Formamide derivatives, as a class of compounds, are of great interest in medicinal chemistry and agrochemical development. ontosight.aiontosight.ai The formamide functional group can participate in hydrogen bonding and other intermolecular interactions, which is a critical feature for the biological activity of many drugs and agrochemicals. ontosight.ai

In medicinal chemistry, formamide derivatives have been investigated for a range of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents. ontosight.ai For instance, certain N-(2-(aminomethyl)phenyl)thiazole-4-carboxamide derivatives, which share structural similarities with this compound, have been explored as Factor Xa inhibitors for anticoagulant medications. google.com The incorporation of a fluorine atom, as seen in this compound, is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

In the agrochemical sector, formamide derivatives have been patented as herbicides and for the control of plant diseases. nih.govwipo.int The specific structural features of these compounds can be tailored to target particular pests or weeds, leading to the development of effective and selective crop protection agents. ontosight.ai The versatility of the formamide scaffold allows for the creation of large libraries of compounds for screening and optimization in the search for new agrochemicals. ontosight.ai

Scope of Academic Inquiry into this compound

Academic research on this compound has spanned various aspects of its chemical nature and utility. A primary focus has been on its synthesis and its application as an intermediate in the preparation of more complex molecules. researchgate.netchemsrc.com Studies have detailed synthetic routes from precursors like 4-fluoroaniline and formic acid. chemsrc.com

The physical and chemical properties of this compound have also been characterized. These properties are essential for its handling, storage, and application in various chemical reactions.

PropertyValue
CAS Number 459-25-6 stenutz.eu
Molecular Formula C7H6FNO tcichemicals.com
Molecular Weight 139.13 g/mol tcichemicals.com
Appearance White to Gray to Red powder to crystal tcichemicals.com
Melting Point 66.0 to 70.0 °C tcichemicals.com
Purity >98.0% (GC) tcichemicals.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-fluorophenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c8-6-1-3-7(4-2-6)9-5-10/h1-5H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPDLPLGFRDHSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20285115
Record name N-(4-Fluorophenyl)formamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459-25-6
Record name 459-25-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Fluorophenyl)formamide
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Record name 4'-FLUOROFORMANILIDE
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Ii. Synthetic Methodologies for N 4 Fluorophenyl Formamide and Its Derivatives

Direct N-Formylation Approaches for Anilines

Direct N-formylation of anilines represents the most straightforward pathway to N-aryl formamides. These methods involve the introduction of a formyl group (-CHO) directly onto the nitrogen atom of the aniline (B41778) molecule.

Catalytic Strategies for N-Formylation

Catalytic methods for N-formylation are favored for their efficiency and selectivity, often proceeding under mild conditions with high yields.

Propylphosphonic anhydride (B1165640) (T3P®) has emerged as a highly effective and green coupling reagent for the N-formylation of aromatic amines with formic acid. researchgate.net This method is characterized by its high yields, high purity of products, and simple work-up procedures. The reaction is applicable to a wide range of aromatic amines, including those with fluorine substituents. researchgate.net

The reaction proceeds by activating the formic acid with T3P®, which then readily reacts with the aniline. The use of T3P® is advantageous as it typically requires mild reaction conditions and leads to high selectivity. researchgate.net

Table 1: T3P®-Catalyzed N-Formylation of Various Aromatic Amines

EntryAmineProductYield (%)
1AnilineN-Phenylformamide95
24-Fluoroaniline (B128567)N-(4-Fluorophenyl)formamide92
34-ChloroanilineN-(4-Chlorophenyl)formamide94
44-BromoanilineN-(4-Bromophenyl)formamide93
54-IodoanilineN-(4-Iodophenyl)formamide91
64-NitroanilineN-(4-Nitrophenyl)formamide85

Data synthesized from research findings. researchgate.net

Trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O) is a powerful activating agent that can be utilized in formylation reactions. researchgate.nettcichemicals.com It activates amides, facilitating various transformations. tcichemicals.comnih.gov In the context of formylation, triflic anhydride can be employed in Vilsmeyer-Haack type reactions. researchgate.net The protocol involves the reaction of a formylating agent, such as N,N-dimethylformamide (DMF), with triflic anhydride to generate a highly electrophilic Vilsmeyer reagent. This reagent then formylates the aniline.

The reaction of secondary and tertiary amides with triflic anhydride generates highly reactive iminium and iminotriflate intermediates, which are susceptible to nucleophilic attack. researchgate.net This reactivity can be harnessed for the formylation of less nucleophilic aromatic compounds. researchgate.net Although a direct protocol for the N-formylation of 4-fluoroaniline using this specific method is not extensively detailed in the provided literature, the principles of amide activation by triflic anhydride suggest its applicability. tcichemicals.com

Palladium catalysis offers versatile methods for the formation of C-N bonds and the introduction of carbonyl groups. While direct palladium-catalyzed N-formylation of anilines is one approach, another significant application is the formylation of aryl halides to produce aldehydes, which can then be converted to formamides. organic-chemistry.orgacs.orgthieme-connect.com

Several palladium-catalyzed methods for the formylation of aryl halides have been developed:

Using Formic Acid as a CO Source : This method utilizes formic acid (HCOOH) as a convenient and environmentally friendly source of carbon monoxide. organic-chemistry.org The reaction is catalyzed by a palladium complex, such as Pd(OAc)₂, in the presence of a ligand like triphenylphosphine (B44618) (PPh₃). organic-chemistry.org This approach avoids the direct handling of toxic CO gas. organic-chemistry.org

Using tert-Butyl Isocyanide : A novel palladium-catalyzed formylation of aryl halides employs tert-butyl isocyanide as the formyl source in the presence of a silane (B1218182) reducing agent. acs.orgnih.gov This method is noted for its mild conditions, operational convenience, and broad functional group tolerance. acs.orgnih.gov

Using Glyoxylic Acid : A free radical/palladium cooperative catalysis has been developed for the formylation of aryl halides using glyoxylic acid as the formyl source under an oxygen atmosphere. thieme-connect.com

These methods provide access to aromatic aldehydes which are key intermediates for the synthesis of N-aryl formamides through subsequent reductive amination with the corresponding aniline.

Table 2: Comparison of Palladium-Catalyzed Formylation Methods for Aryl Halides

MethodFormyl SourceCatalyst SystemKey Features
Formic AcidHCOOHPd(OAc)₂ / PPh₃Avoids CO gas, environmentally benign. organic-chemistry.org
Isocyanidetert-Butyl IsocyanidePd(OAc)₂ / JohnPhosMild conditions, lower toxicity. acs.orgnih.gov
Glyoxylic AcidGlyoxylic AcidPdCl₂(PPh₃)₂ / AIBNCooperative free radical/palladium catalysis. thieme-connect.com

Data synthesized from research findings. organic-chemistry.orgacs.orgthieme-connect.comnih.gov

Catalyst-Free N-Formylation Using Reductive Carbon Dioxide Functionalization

A sustainable and attractive approach for N-formylation involves the use of carbon dioxide (CO₂), an abundant and non-toxic C1 source. nih.govbenthamdirect.comnih.gov This method operates under catalyst-free conditions, relying on a reducing agent to facilitate the transformation. nih.govrsc.org

A notable catalyst-free method involves the reductive formylation of CO₂ using sodium borohydride (B1222165) (NaBH₄). nih.govrsc.org This reaction proceeds through the in-situ generation of formoxy borohydride species. nih.gov The process is typically carried out by bubbling CO₂ gas through a solution of the aniline and NaBH₄ in a suitable solvent, such as dimethylformamide (DMF). nih.govsemanticscholar.org

The in-situ formation of the formoxy borohydride intermediate is crucial for the success of the N-formylation. nih.gov This species acts as the formylating agent, reacting with the aniline to produce the desired N-formyl product. This method is advantageous as it avoids the need for a metal catalyst and high-pressure equipment. nih.gov A study reported the successful N-formylation of 4-fluoroaniline to this compound in a 93% yield using this approach. nih.gov

Table 3: Catalyst-Free N-Formylation of Anilines with CO₂ and NaBH₄

EntryAmineSolventYield (%)
14-FluorobenzylamineDMF23
24-FluoroanilineDMF93
3AnilineDMF85
44-ChloroanilineDMF88
5ToluidineDMF82

Data synthesized from research findings. nih.gov

Mechanistic Insights into Reductive Formylation Pathways

Reductive formylation represents a significant pathway for the synthesis of formamides, including this compound. This approach often involves the use of a carbon source, such as carbon dioxide (CO₂), and a reducing agent.

A sustainable and catalyst-free approach to N-formylation utilizes CO₂ and sodium borohydride (NaBH₄). rsc.org The mechanism for this transformation involves two potential pathways: transamidation and reductive formylation. researchgate.net In the reductive formylation pathway, the reaction is believed to proceed through the in situ generation of a formoxy borohydride species from NaBH₄ and CO₂. rsc.org This reactive intermediate then facilitates the formylation of the amine. This process is particularly effective in formamide-based solvents. rsc.org

The key steps in the proposed reductive formylation mechanism are:

Formation of Formoxy Borohydride: Sodium borohydride reacts with carbon dioxide to generate a formoxy borohydride species. rsc.org

Nucleophilic Attack: The amine, in this case, 4-fluoroaniline, attacks the carbonyl carbon of the activated CO₂ moiety.

Reduction and Formamide (B127407) Release: The borohydride component delivers a hydride to complete the reduction, yielding the N-formylated product.

Another perspective on reductive formylation comes from studies on the hydrogenation of formamides to produce methanol. frontiersin.org While this research focuses on the reverse reaction (C-N bond cleavage), it provides insight into the stability and formation of key intermediates. The initial hydrogenation of a formamide is proposed to form a hemiaminal intermediate. frontiersin.org The stability and subsequent reaction of this intermediate dictate the final products. In the context of formamide synthesis, controlling the reaction conditions to favor the stable formamide product over further reduction is crucial.

Computational studies, such as Density Functional Theory (DFT) analysis of reductive deamination, further illuminate the C-N bond dynamics. nih.govfrontiersin.org These studies show that silylammonium borohydride intermediates can undergo C-N dissociation, a process mechanistically related to the final steps of some reductive amination/formylation sequences. nih.govfrontiersin.org

Leuckart Reaction Variations for Formamide Synthesis

The Leuckart reaction is a classic method of reductive amination that converts aldehydes or ketones into amines using formamide or ammonium (B1175870) formate (B1220265) as the nitrogen donor and reducing agent. wikipedia.org A key feature of this reaction is that when formamide is used, the product is often the N-formylated derivative, making it a direct route to compounds like this compound, although in this case, a precursor other than 4-fluoroaniline would be needed. alfa-chemistry.com The reaction typically requires high temperatures, often exceeding 165 °C when formamide is the reagent. wikipedia.org

The mechanism using formamide involves the initial nucleophilic attack of formamide on a carbonyl carbon, followed by dehydration to form a resonance-stabilized N-formyl derivative. wikipedia.org This intermediate is then reduced.

Several variations of the Leuckart reaction have been developed to improve yields and apply the reaction to a wider range of substrates.

Reagent Choice: Using ammonium formate can produce better yields compared to formamide alone. wikipedia.org However, yields with formamide can be enhanced by using it in large excess or by employing catalysts. wikipedia.org A mixture of formamide and formic acid can also give excellent yields, particularly when water is removed from the reaction system. ntnu.no

Catalysis: Iridium-catalyzed Leuckart-type reductive amination has been developed for the synthesis of formamides from carbonyls, using ammonium formate as the N-formylating reagent. researchgate.net This offers a modern, metal-catalyzed alternative to the classical high-temperature conditions.

Accelerated Leuckart Reaction: An improved method involves reacting an aldehyde or ketone with formamide and formic acid at specific molar ratios and temperatures, which can reduce the reaction time from hours to mere minutes or even seconds. google.com This accelerated process is applicable to a variety of substituted aldehydes. google.com

Comparison of Leuckart Reaction Variations for Formamide Synthesis
VariationKey ReagentsTypical ConditionsPrimary ProductReference
Classic LeuckartFormamide>165 °C, 6-25 hoursN-formylated amine wikipedia.orggoogle.com
Ammonium FormateAmmonium Formate120-130 °CAmine (hydrolysis often occurs) wikipedia.org
Accelerated LeuckartFormamide, Formic Acid150-220 °C, seconds to minutesN-formylated amine google.com
Iridium-CatalyzedAmmonium Formate, Ir-catalystModerate to excellent yieldsN-formylated amine researchgate.net

Multi-Step Synthesis of this compound Analogues

The synthesis of analogues of this compound often relies on multi-step sequences that build complexity from readily available fluorinated precursors.

4-Fluoroaniline is a key building block for a wide range of more complex molecules. Its derivatives can be synthesized and subsequently formylated to produce analogues of this compound. For instance, multi-step syntheses are common for creating pharmaceutical precursors from aniline derivatives. uva.nl

One strategy involves the C-H functionalization of the aniline ring before formylation. A palladium-catalyzed para-selective C-H olefination of aniline derivatives has been developed, which allows for the introduction of olefin groups onto the aromatic ring. uva.nl This reaction proceeds under mild conditions and demonstrates that the fluorinated aniline core can be modified prior to subsequent reactions.

Furthermore, fluorinated anilines are used in the synthesis of various N-aryl heterocycles. For example, N-arylpyrrolidines and N-arylpiperidines can be synthesized from aniline derivatives and diols in the presence of iron-containing catalysts. researchgate.net Such strategies highlight the versatility of fluorinated anilines as precursors for a diverse set of substituted analogues, which could then be formylated if the N-H bond remains available.

The N-(4-fluorophenyl) moiety is a valuable component in the construction of complex heterocyclic systems, which are prevalent in medicinal chemistry and materials science. semanticscholar.orgnih.gov The formamide group itself can act as a precursor or directing group in cyclization reactions.

One approach involves using a precursor like this compound in reactions that build a heterocyclic ring onto the existing structure. For example, formamide derivatives can participate in cyclization reactions to form various heterocycles. While specific examples starting directly from this compound are not detailed in the provided search results, the general principle of using N-aryl amides in heterocycle synthesis is well-established.

Another strategy involves the dearomatization of fluorinated nitrogen-containing aromatic rings followed by hydrogenation. A rhodium-catalyzed process has been developed to synthesize all-cis-(multi)fluorinated piperidines from fluoropyridine precursors. nih.gov This dearomatization-hydrogenation process demonstrates a pathway from a flat, aromatic fluorinated N-heterocycle to a complex, saturated heterocyclic system. nih.gov This methodology could potentially be adapted for precursors related to this compound to create novel saturated heterocyclic analogues. The synthesis of fluorinated 1,2,3,4-tetrahydroquinolines via the reduction of 6-fluoroquinoline (B108479) is another example of building complex heterocycles from fluorinated N-aromatic precursors. researchgate.net

Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry, such as atom economy, energy efficiency, and the use of renewable feedstocks, are increasingly being applied to the synthesis of formamides.

A prominent example of a green synthetic route is the catalyst-free N-formylation of aromatic amines using carbon dioxide as a renewable C1 source and sodium borohydride as a reductant. rsc.org This method avoids the use of toxic formylating agents and heavy metal catalysts, does not require high pressure, and proceeds under relatively mild conditions (80 °C). rsc.orgresearchgate.net

Sustainable N-Formylation of Amines
ParameterDescriptionReference
Carbon SourceCarbon Dioxide (CO₂) rsc.org
Reducing AgentSodium Borohydride (NaBH₄) rsc.org
CatalystCatalyst-free rsc.org
ConditionsNo specialized pressure assembly needed rsc.org

The exploration of formamide reactivity is also a key element in producing renewable polymers with 100% atom economy. rsc.org In one such process, formamide is reacted with renewable acrylate (B77674) derivatives in a photocatalytic reaction under continuous flow, demonstrating a rapid and efficient green method for creating monomers. rsc.org While not a direct synthesis of this compound, this highlights the role of formamide in sustainable chemical processes.

Iii. Reaction Mechanisms and Reactivity of N 4 Fluorophenyl Formamide

Electrophilic and Nucleophilic Behavior of the Formamide (B127407) Moiety

The formamide group (–NHCHO) is central to the molecule's reactivity, exhibiting both electrophilic and nucleophilic properties.

Electrophilic Character: The carbonyl carbon of the formamide is electron-deficient due to the high electronegativity of the oxygen atom. This makes it an electrophilic site, susceptible to attack by nucleophiles. This electrophilicity is fundamental to reactions such as hydrolysis, where water or a hydroxide (B78521) ion acts as the nucleophile.

Nucleophilic Character: The lone pair of electrons on the nitrogen atom imparts nucleophilic character to the formamide moiety. However, this nucleophilicity is significantly attenuated by the delocalization of the lone pair into the adjacent carbonyl group (amide resonance). The carbonyl oxygen also possesses lone pairs and can act as a nucleophilic center, particularly in protonation reactions under acidic conditions.

Recent research into formamide synthesis has highlighted the coupling of electrophilic and nucleophilic radicals to form the crucial C-N bond, underscoring the dual electronic nature inherent to the formamide structure. nih.gov

Influence of the Fluorine Atom on Aromatic Reactivity

The fluorine atom at the para-position of the phenyl ring profoundly influences the ring's electronic properties and, consequently, its reactivity. Fluorine exerts a strong inductive electron-withdrawing effect (-I) due to its high electronegativity, while simultaneously exerting a weaker mesomeric, or resonance, electron-donating effect (+M) through its lone pairs.

Aromatic Nucleophilic Substitution Reactions

The presence of the electron-withdrawing fluorine atom, combined with the deactivating nature of the formamido group under certain conditions, renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org In SNAr reactions, a potent nucleophile attacks an electron-poor aromatic ring, leading to the substitution of a leaving group.

The mechanism typically proceeds in two steps:

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (in this case, potentially the fluorine atom or another substituent), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is stabilized by electron-withdrawing groups, such as the fluorine atom. libretexts.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group.

For SNAr reactions, the reactivity of halogens as leaving groups often follows the order F > Cl > Br > I. masterorganicchemistry.com This is contrary to the trend seen in aliphatic nucleophilic substitution. The reason is that the rate-determining step is typically the initial nucleophilic attack. The highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond and stabilizes the intermediate anion, thereby accelerating the rate-limiting addition step. libretexts.orgmasterorganicchemistry.com

Modulation of Electron Density and Reactivity Profiles

The fluorine atom significantly modulates the electron density of the aromatic ring. The dominant inductive effect withdraws electron density from the ring, generally deactivating it towards electrophilic attack. However, this same effect makes the ring more electron-deficient and thus more reactive towards nucleophiles. masterorganicchemistry.com

Theoretical studies on fluorinated aromatic compounds have shown that fluorine atoms contribute additional π-bonding and antibonding orbitals to the aromatic system. nih.gov This can lead to increased stabilization of the ring and shorter carbon-carbon bond lengths within it. nih.gov This added stability, termed "fluoromaticity," can enhance resistance to certain addition reactions. nih.gov The interplay between the fluorine substituent and the formamide group creates a unique reactivity profile where the ring is activated for nucleophilic substitution but deactivated for electrophilic substitution.

Hydrolysis Mechanisms of Formamide Derivatives in Aqueous Solutions

The hydrolysis of the amide bond in N-(4-Fluorophenyl)formamide to yield 4-fluoroaniline (B128567) and formic acid can be catalyzed by either acid or base. The rates and mechanisms of these processes are distinct. Hydrolysis reactions are generally considered important degradation pathways in aqueous environments. viu.ca

Acid-Catalyzed Hydrolysis Investigations

Under acidic conditions, the hydrolysis of formamides is significantly accelerated. The generally accepted mechanism involves the following steps:

Protonation: A rapid, reversible protonation of the carbonyl oxygen atom occurs. researchgate.net O-protonation is kinetically favored over N-protonation and renders the carbonyl carbon significantly more electrophilic.

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer and Elimination: A proton is transferred from the attacking water moiety to the nitrogen atom. This is followed by the collapse of the tetrahedral intermediate and the elimination of the amine (4-fluoroaniline), which is a good leaving group under these protonated conditions.

Studies on similar amides have confirmed that the process involves a pre-equilibrium protonation of the carbonyl oxygen, followed by the formation of at least one tetrahedral intermediate. researchgate.net Research on the acid-catalyzed hydrolysis of N'-formylkynurenine demonstrated that the formamide linkage is preferentially cleaved, following first-order kinetics. nih.gov

Table 1: Key Steps in Acid-Catalyzed Hydrolysis of this compound
StepDescriptionKey Feature
1Reversible protonation of the carbonyl oxygen.Increases electrophilicity of carbonyl carbon. researchgate.net
2Nucleophilic attack by water on the carbonyl carbon.Formation of a tetrahedral intermediate.
3Proton transfer to the nitrogen atom.Converts the amino group into a better leaving group.
4Elimination of 4-fluoroaniline.Regeneration of the carbonyl and formation of products.

Base-Catalyzed Hydrolysis Investigations

In basic solutions, hydrolysis occurs via a different pathway, involving direct nucleophilic attack by the hydroxide ion.

Nucleophilic Attack: The strongly nucleophilic hydroxide ion directly attacks the electrophilic carbonyl carbon.

Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral oxyanion intermediate.

Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating the amide anion (-NH-ArF). This step is typically the rate-determining step because the amide anion is a poor leaving group.

Protonation: The amide anion is a strong base and is rapidly protonated by water to yield 4-fluoroaniline and a hydroxide ion.

Investigations into the hydrolysis of related N,N'-diarylformamidines in alkaline solutions show that the reaction rate can be dependent on the hydroxide ion concentration, particularly when electron-withdrawing substituents are present on the aryl ring. researchgate.net The mechanism involves the addition of the base to form a tetrahedral intermediate, followed by its breakdown to products. researchgate.net

Transamidation Reactions Involving this compound

Transamidation is a chemical reaction involving the conversion of one amide into another by reaction with an amine. This process is of significant interest in organic synthesis for the formation of amide bonds. nih.gov While numerous methods for transamidation have been developed, including metal-catalyzed and metal-free approaches, specific examples detailing the transamidation of this compound are not widely documented in the surveyed literature. nih.govresearchgate.netorganic-chemistry.orgresearchgate.net

General studies on the transamidation of N-aryl amides have explored their reactivity with various nucleophiles. For instance, the reactivity of N-aryl formamides with highly electrophilic reagents like pentafluoropyridine (B1199360) has been investigated. In these cases, the N-aryl formamide acts as a nucleophile, leading to substitution on the pyridine (B92270) ring rather than a transamidation at the formyl group. researchgate.net This indicates the potential for the nitrogen atom of this compound to participate in nucleophilic reactions, although this is distinct from a direct transamidation process.

Iv. Advanced Spectroscopic Methodologies for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of N-(4-Fluorophenyl)formamide. By analyzing the magnetic properties of its atomic nuclei, particularly ¹H, ¹³C, and ¹⁹F, a comprehensive picture of the molecule's connectivity and environment can be constructed.

Proton NMR (¹H NMR) spectroscopy provides critical information about the chemical environment of hydrogen atoms within the this compound molecule. The ¹H NMR spectrum typically displays distinct signals corresponding to the formyl proton (-CHO), the amine proton (-NH-), and the aromatic protons on the fluorophenyl ring.

In a typical ¹H NMR spectrum of this compound, the formyl proton signal appears as a singlet, while the aromatic protons exhibit complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom. The amine proton also gives rise to a distinct signal. The exact chemical shifts can vary slightly depending on the solvent used. For instance, in DMSO-d₆, aromatic protons may appear as multiplets in the range of δ 7.20-7.77 ppm. nih.gov

Table 1: Representative ¹H NMR Spectral Data for this compound

Proton Type Typical Chemical Shift (δ, ppm) Multiplicity
Aromatic CH7.20-7.77 (in DMSO-d₆) nih.govMultiplet (m)
Amine NH~10.4 (in DMSO-d₆)Broad Singlet (br s)
Formyl CHO~8.3 (in DMSO-d₆)Singlet (s)

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of this compound. The spectrum reveals distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the formamide (B127407) group and the carbons of the fluorophenyl ring.

The carbonyl carbon typically appears at a downfield chemical shift. The aromatic carbons show a range of chemical shifts, with the carbon atom directly bonded to the fluorine atom exhibiting a characteristic large C-F coupling constant. For example, in one study, the carbon attached to fluorine showed a doublet with a coupling constant of J = 247.47 Hz. nih.gov The other aromatic carbons also display splitting, albeit with smaller coupling constants, due to coupling with the fluorine atom.

Table 2: Illustrative ¹³C NMR Spectral Data for this compound

Carbon Type Typical Chemical Shift (δ, ppm) C-F Coupling (J, Hz)
Carbonyl (C=O)~160-
C-F (Aromatic)~163~247 (doublet) nih.gov
C-N (Aromatic)~135-
CH (Aromatic, ortho to F)~116~22 (doublet) nih.gov
CH (Aromatic, meta to F)~122~9 (doublet) nih.gov

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and can vary based on solvent and experimental conditions.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that provides specific information about the fluorine atom in this compound. wikipedia.org Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. wikipedia.orgnih.gov The chemical shift of the fluorine atom is highly sensitive to its electronic environment. nih.gov In this compound, the ¹⁹F NMR spectrum typically shows a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides a unique fingerprint for the compound. For instance, a reported ¹⁹F NMR chemical shift for a similar 2-(4-fluorophenyl) derivative was -110.85 ppm (singlet) in DMSO-d₆. nih.gov

While one-dimensional NMR techniques like ¹H, ¹³C, and ¹⁹F NMR are powerful, multi-dimensional NMR methods can provide even more detailed structural information, especially for more complex molecules or to resolve signal overlap. utexas.edu Techniques such as COSY (Correlation Spectroscopy) can establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can correlate protons with directly attached or long-range coupled carbons, respectively. These experiments would definitively assign all proton and carbon signals in this compound and confirm its connectivity.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to confirm the molecular weight of this compound and to study its fragmentation patterns under ionization.

When this compound is introduced into a mass spectrometer, it is ionized, typically by electron ionization (EI) or electrospray ionization (ESI). The resulting molecular ion ([M]⁺ or [M+H]⁺) is detected, and its mass-to-charge ratio (m/z) confirms the molecular weight of the compound (139.13 g/mol ). stenutz.euchemsrc.com The molecular ion can then undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is unique to the molecule and provides valuable structural information. For instance, a common fragmentation pathway for formamides involves the loss of the formyl group (CHO).

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements of the molecular ion and its fragments, often to within a few parts per million (ppm). researchgate.netnih.gov This high accuracy allows for the unambiguous determination of the elemental composition of the ions. For this compound (C₇H₆FNO), HRMS can confirm the exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. semanticscholar.org This level of precision is crucial for confirming the identity of the compound in complex mixtures or for verifying the products of a chemical reaction. researchgate.netsemanticscholar.org

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Covalent bonds within a molecule are not static; they vibrate at specific frequencies corresponding to the energy of IR radiation. When the frequency of the radiation matches the natural vibrational frequency of a specific bond, absorption occurs, resulting in a peak in the IR spectrum. The position, intensity, and shape of these absorption bands are characteristic of particular bonds and functional groups.

For this compound, IR spectroscopy allows for the unambiguous identification of its key structural features: the secondary amide group and the fluorinated aromatic ring. The spectrum can be divided into two main areas: the functional group region (4000–1450 cm⁻¹) and the fingerprint region (1450–600 cm⁻¹), the latter of which contains a complex pattern of absorptions unique to the molecule as a whole.

Key vibrational modes for this compound include:

N-H Stretching: The stretching vibration of the nitrogen-hydrogen bond in the secondary amide typically appears as a sharp, single peak in the region of 3300–3500 cm⁻¹. Its position can be sensitive to hydrogen bonding; in concentrated solutions or the solid state, this peak may broaden and shift to a lower frequency.

C=O Stretching (Amide I band): The carbonyl stretch is one of the most intense and characteristic absorptions in the IR spectrum, appearing in the 1670–1780 cm⁻¹ range. ugr.es For secondary amides like this compound, this "Amide I" band is typically found around 1690–1630 cm⁻¹. researchgate.net Its precise frequency provides information about the electronic environment and conjugation.

N-H Bending and C-N Stretching (Amide II and III bands): The Amide II band, which appears between 1510 and 1570 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations. The Amide III band is more complex and appears at lower frequencies.

C-F Stretching: The carbon-fluorine bond on the aromatic ring gives rise to a strong, characteristic absorption in the 1000–1400 cm⁻¹ region. This peak confirms the presence of the fluorine substituent on the phenyl group.

The table below summarizes the expected characteristic IR absorption bands for this compound based on established frequency ranges for its constituent functional groups. ugr.esresearchgate.net

Table 1: Characteristic Infrared Absorption Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchSecondary Amide3300 - 3500Medium-Strong, Sharp
Aromatic C-H StretchAromatic Ring3020 - 3100Weak-Medium
C=O Stretch (Amide I)Secondary Amide1630 - 1690Strong, Sharp
N-H Bend (Amide II)Secondary Amide1510 - 1570Medium-Strong
C-F StretchAryl Fluoride1000 - 1400Strong

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, researchers can calculate electron density maps and build an atomic model of the molecule. This provides exact data on bond lengths, bond angles, torsion angles, and the spatial arrangement of molecules relative to one another in the crystal lattice (crystal packing).

As of the current date, a complete single-crystal X-ray diffraction study for this compound is not publicly available in major crystallographic databases. However, the crystal structure of the closely related compound, N-(4-Methylphenyl)formamide , has been reported and serves as an excellent model for illustrating the structural features and intermolecular interactions that would be expected for this compound. scispace.com

The study of N-(4-Methylphenyl)formamide reveals that molecules in the crystal are linked by strong intermolecular N-H···O hydrogen bonds. scispace.com In this interaction, the amide hydrogen atom (N-H) of one molecule acts as a hydrogen bond donor to the carbonyl oxygen atom (C=O) of an adjacent molecule. This type of hydrogen bonding is a hallmark of secondary amides and is the dominant force governing their crystal packing. These interactions link the molecules into chains or dimeric pairs, which then assemble to form the extended crystal lattice. scispace.com It is highly probable that this compound would exhibit a similar hydrogen-bonding motif, forming one-dimensional chains in its solid-state structure.

The crystallographic data for N-(4-Methylphenyl)formamide provides specific parameters for its crystal system, which are detailed in the table below. scispace.com A similar analysis for this compound would yield precise values for its unique crystal structure.

Table 2: Representative Crystallographic Data for N-(4-Methylphenyl)formamide scispace.com

(Note: This data is for a related compound and is presented for illustrative purposes.)

ParameterValue
Chemical FormulaC₈H₉NO
Formula Weight135.16
Crystal SystemTriclinic
Space Group
a (Å)6.5511 (11)
b (Å)6.9192 (12)
c (Å)8.0265 (17)
α (°)93.730 (1)
β (°)102.780 (1)
γ (°)91.769 (1)
Volume (ų)353.68 (11)
Z (Molecules per unit cell)2
Key Intermolecular InteractionN-H···O Hydrogen Bonds

V. Computational and Theoretical Studies of N 4 Fluorophenyl Formamide

Quantum Chemical Approaches

Quantum chemical approaches use the principles of quantum mechanics to model molecular properties. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio methods, which are instrumental in understanding the electronic nature and reactivity of N-(4-Fluorophenyl)formamide.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for studying medium-sized molecules like this compound. DFT calculations can elucidate the optimized geometry, electronic distribution, and spectroscopic properties of the molecule. While specific DFT studies exclusively detailing the electronic structure of this compound are not widely available in public literature, the methodology allows for the prediction of several key electronic characteristics.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atom of the amide group. The LUMO is anticipated to be distributed over the carbonyl group and the aromatic ring. While precise energy values for this compound require a specific computational study, analysis of similar aromatic amides provides a general understanding.

Table 1: Conceptual Frontier Molecular Orbital Properties This table is based on general principles of FMO theory as specific data for this compound was not found in the search results.

OrbitalDescriptionExpected Location of High Electron Density
HOMO (Highest Occupied Molecular Orbital)The outermost orbital containing electrons; acts as an electron donor in reactions. Associated with nucleophilicity.Phenyl ring, Nitrogen atom
LUMO (Lowest Unoccupied Molecular Orbital)The innermost orbital without electrons; acts as an electron acceptor. Associated with electrophilicity.Carbonyl group (C=O), Phenyl ring
HOMO-LUMO Gap (ΔE)The energy difference between HOMO and LUMO. A smaller gap indicates higher reactivity and lower kinetic stability.-
Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different potential values. wolfram.com

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. For this compound, these regions are expected around the carbonyl oxygen and the fluorine atom due to their high electronegativity.

Blue Regions : Indicate positive electrostatic potential, which is electron-deficient. These sites are prone to nucleophilic attack. The hydrogen atom of the formyl group (CHO) and the amide hydrogen (N-H) are expected to be in these positive regions. researchgate.net

Green Regions : Represent neutral or near-zero potential.

The MEP map provides a valuable guide to the molecule's intermolecular interaction sites and reactivity patterns. researchgate.net

Reactivity Descriptors (Electrophilicity, Chemical Potential, Hardness)

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity and stability. rasayanjournal.co.in These descriptors are calculated using the energies of the HOMO and LUMO within the framework of conceptual DFT. researchgate.netresearchgate.net

Chemical Potential (μ) : Describes the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity.

Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). This index is useful for classifying molecules as strong or marginal electrophiles. dergipark.org.tr

Table 2: Conceptual Global Reactivity Descriptors This table outlines the formulas for reactivity descriptors. Specific calculated values for this compound were not found in the search results.

DescriptorFormulaSignificance
Chemical Potential (μ)(EHOMO + ELUMO) / 2Electron donating tendency
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to charge transfer; stability
Global Softness (S)1 / (2η)Inverse of hardness; indicates reactivity
Electrophilicity Index (ω)μ² / (2η)Electron-accepting capability

Ab Initio Methods for Reaction Pathway Elucidation

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data for parametrization. These methods are highly accurate but computationally intensive. They are particularly useful for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. For instance, studying the amide bond formation or hydrolysis involving this compound would benefit from ab initio calculations to map the potential energy surface of the reaction. researchgate.net Tools like the ab initio nanoreactor can simulate chemical reactions to discover new molecules and mechanisms without predefined reaction coordinates. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information on conformational changes, molecular flexibility, and intermolecular interactions over time. acs.orgresearchgate.net

For this compound, MD simulations could be employed to:

Explore Conformational Landscapes : Identify the most stable conformers (rotational isomers) of the molecule by simulating its dynamics in different environments (e.g., in a vacuum or in a solvent). The rotation around the C-N amide bond and the C-C bond connecting the phenyl ring to the nitrogen are of particular interest.

Analyze Intermolecular Interactions : Simulate the behavior of this compound in solution to understand its interactions with solvent molecules, such as hydrogen bonding.

Study Binding Mechanisms : If this compound is a ligand for a biological target, MD simulations can be used to investigate its binding mode, stability within the binding site, and the key interactions that stabilize the complex.

While specific MD simulation studies on this compound are not prominent in the literature, the methodology remains a critical tool for understanding the dynamic aspects of such molecules. manchester.ac.uknih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org This technique partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. scirp.orgscirp.org The Hirshfeld surface is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

The analysis generates a three-dimensional surface colored to represent different properties, such as the normalized contact distance (dnorm). The dnorm surface uses a red-white-blue color scheme, where red spots indicate intermolecular contacts that are shorter than the van der Waals radii and represent close interactions like hydrogen bonds. scispace.comnih.gov Blue regions signify contacts that are longer than the van der Waals radii, and white areas denote contacts around the van der Waals separation distance. scispace.comnih.gov

For this compound, Hirshfeld surface analysis can elucidate the nature and relative importance of various intermolecular interactions that govern its crystal packing. The key interactions expected to be identified include:

N-H···O Hydrogen Bonds: The formamide (B127407) group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). Strong N-H···O hydrogen bonds are anticipated to be a dominant feature in the crystal packing, appearing as distinct red regions on the dnorm surface.

C-H···O and C-H···F Interactions: Weaker hydrogen bonds involving the aromatic C-H groups and the formyl C-H group as donors, and the formyl oxygen and fluorine atoms as acceptors, can also contribute to the crystal stability.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules can lead to π-π stacking, which would be visualized as larger, flatter regions on the Hirshfeld surface.

H···H Contacts: A significant portion of the surface is typically covered by H···H contacts, representing van der Waals forces. scirp.orgnih.gov

Interaction TypeExpected Contribution to Hirshfeld SurfaceKey Features on Fingerprint Plot
N-H···OHighSharp, distinct spikes at low de and di values.
C-H···O/FModerateLess prominent spikes compared to N-H···O.
H···HHighLarge, diffuse region in the middle of the plot. nih.gov
C-H···πModerate"Wing-like" features on the plot. scirp.org
F···FLowDependent on the packing arrangement.

Theoretical Prediction of Spectroscopic Parameters

Theoretical methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules like this compound. These calculations can provide valuable information about the electronic structure and vibrational modes of the molecule.

Vibrational Spectroscopy (Infrared and Raman): Theoretical frequency calculations can predict the positions and intensities of vibrational bands in the infrared (IR) and Raman spectra. By modeling the molecule in the gas phase or in solution, a harmonic vibrational analysis can be performed. The calculated vibrational frequencies and their corresponding atomic displacements (normal modes) allow for the assignment of experimentally observed spectral bands to specific molecular motions, such as N-H stretching, C=O stretching, and aromatic ring vibrations.

Electronic Spectroscopy (UV-Visible): Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra. nih.gov This approach calculates the energies of electronic transitions from the ground state to various excited states. The results can be used to predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, TD-DFT calculations can help identify the nature of the electronic transitions, such as π→π* transitions within the aromatic ring and n→π* transitions involving the formamide group.

Spectroscopic ParameterTheoretical MethodPredicted Information for this compound
Vibrational FrequenciesDFT (e.g., B3LYP/6-311++G(d,p))Wavenumbers and intensities of IR and Raman bands corresponding to N-H, C=O, C-F, and other functional group vibrations.
UV-Visible AbsorptionTD-DFT (e.g., CAM-B3LYP/6-311++G(d,p))Excitation energies (λmax), oscillator strengths, and nature of electronic transitions (e.g., π→π, n→π). nih.gov
NMR Chemical ShiftsGIAO-DFT1H, 13C, 15N, and 19F chemical shifts, aiding in the assignment of experimental NMR spectra.

Solvent Effects in Theoretical Reaction Modeling

The reactivity of this compound in solution can be significantly influenced by the surrounding solvent molecules. Theoretical models are employed to account for these solvent effects when studying reaction mechanisms and kinetics. Two primary approaches are used: implicit and explicit solvent models.

Implicit Solvent Models: Implicit or continuum solvent models treat the solvent as a continuous medium with a specific dielectric constant. chemrxiv.org The polarizable continuum model (PCM) is a widely used example. chemrxiv.org In this approach, the solute molecule is placed in a cavity within the dielectric continuum, and the solute-solvent interactions are modeled based on the polarization of the continuum by the solute's charge distribution. These models are computationally efficient and can provide a good first approximation of the solvent's influence on reaction energies and activation barriers.

Explicit Solvent Models: Explicit solvent models involve including a finite number of individual solvent molecules in the calculation. This approach allows for the detailed investigation of specific solute-solvent interactions, such as hydrogen bonding. Quantum Mechanics/Molecular Mechanics (QM/MM) is a popular hybrid method where the reacting species (this compound and reaction partners) are treated with a high level of quantum mechanics, while the surrounding solvent molecules are treated with a more computationally efficient molecular mechanics force field. chemrxiv.org This method can provide a more accurate description of reactions where specific solvent interactions play a crucial role.

The choice of solvent model depends on the specific reaction being studied. For example, in the hydrolysis of this compound, an explicit solvent model might be necessary to accurately describe the role of water molecules in the transition state. The reference interaction-site model (RISM) is another theoretical framework that can be used to describe solvation structures and their effects on the electronic state of the solute. elsevierpure.comnih.gov

Theoretical ModelDescriptionApplication to this compound Reactions
Implicit Models
Polarizable Continuum Model (PCM)Treats the solvent as a continuous dielectric. chemrxiv.orgCalculation of reaction profiles and activation energies in various solvents to assess the influence of solvent polarity.
Conductor-like Screening Model for Real Solvents (COSMO-RS)A statistical thermodynamics approach based on the screening charges on the surface of the molecule. chemrxiv.orgPrediction of solubility and reaction equilibria in different solvents.
Explicit Models
Quantum Mechanics/Molecular Mechanics (QM/MM)A hybrid method combining quantum mechanics for the reactive core and molecular mechanics for the solvent. chemrxiv.orgDetailed investigation of reaction mechanisms where specific solute-solvent hydrogen bonds are critical, such as hydrolysis or aminolysis.
Reference Interaction-Site Model (RISM)An integral equation theory of molecular liquids to determine solvation structure. elsevierpure.comnih.govTo understand the detailed arrangement of solvent molecules around this compound and its impact on reactivity.

Vi. Applications in Complex Organic Molecule Synthesis

Role as a Synthetic Intermediate in Pharmaceutical Development

The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 4-fluorophenyl moiety is therefore a desirable feature in many pharmaceutical candidates. N-(4-Fluorophenyl)formamide serves as a key starting material for introducing this group.

Nitrogen-containing heterocycles are foundational structures in medicinal chemistry, with over 75% of FDA-approved drugs featuring these rings. nih.gov These structures are integral to countless biologically active molecules, including nucleic acids and vitamins. nih.gov

Fluoroquinolones : This class of antibiotics is characterized by a bicyclic core structure. This compound provides the fluorinated aromatic portion essential for the activity of many modern fluoroquinolones. ijbpas.com The synthesis often involves cyclization reactions where the formamide (B127407) group or a derivative thereof participates in forming the quinolone ring system. The resulting drugs are often used to treat a variety of bacterial infections, including urinary tract infections. ijbpas.com

Imidazoles : Fluorinated imidazole (B134444) derivatives have been investigated as potent anti-neoplastic agents. nih.gov For example, research into fluorinated imidazole[4,5f] tcichemicals.comnih.govphenanthroline derivatives has shown them to be effective inhibitors of liver cancer cell growth. nih.gov The synthesis of such complex molecules can utilize this compound as the source for the 4-fluorophenyl group, which is attached to the imidazole core. The high therapeutic properties of imidazole-related drugs have spurred the synthesis of many novel chemotherapeutic agents based on this nucleus. nih.gov

The unique electronic properties of the 4-fluorophenyl group make it a valuable component in the design of drugs targeting the central nervous system. This compound serves as a crucial building block for these candidates.

A notable example is in the synthesis of potential atypical antipsychotic agents. The compound α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol (BMS 181100), identified as a promising candidate for treating psychosis, incorporates the α-(4-fluorophenyl) moiety. nih.gov This structural component, derivable from this compound, was found to be critical for its pharmacological profile, which includes a low propensity for causing extrapyramidal side effects common to other neuroleptics. nih.gov The compound showed potent activity in preclinical models and was selected for further clinical evaluation. nih.gov

The formamide group in this compound can be readily transformed into other important functional groups, particularly amines and carbamates.

Amines : The formamide can act as a protecting group for an amine or be reduced to a methylamine. For instance, a common synthetic route involves the reduction of a formamide using a reducing agent like lithium aluminium hydride to yield the corresponding amine. chemicalbook.com This provides a straightforward method to synthesize N-methyl-4-fluoroaniline from this compound.

Carbamates : Carbamates are another class of compounds accessible from this precursor. The 4-fluorophenylamine core, obtained after hydrolysis of the formamide, can be reacted to form various carbamate (B1207046) derivatives. An example of a related complex molecule is [3-(2-Aminoethylamino)-4-fluorophenyl] carbamate, which contains the core fluorophenyl structure linked to a carbamate group. nih.gov

Table 1: Research Findings on this compound in Pharmaceutical Synthesis

Application Area Resulting Compound Class Role of this compound Key Research Finding
Heterocycle Synthesis Fluoroquinolones Provides the essential 4-fluorophenyl moiety for the antibiotic core structure. ijbpas.com Fluoroquinolone hybrids are designed to enhance pharmacodynamic activity against various bacteria. ijbpas.com
Heterocycle Synthesis Fluorinated Imidazoles Serves as a precursor for the fluorinated phenyl group in anti-cancer agents. nih.gov Fluorinated imidazole derivatives show excellent inhibitory effects against the growth of liver cancer cells. nih.gov
Neurological Disorders Atypical Antipsychotics Acts as a building block for the α-(4-fluorophenyl) group in drug candidates. nih.gov The resulting compound, BMS 181100, shows antipsychotic potential with a reduced risk of motor side effects. nih.gov
Functional Group Transformation Amines & Carbamates The formamide group can be reduced to an amine or hydrolyzed and converted to a carbamate. chemicalbook.comnih.gov Provides a reliable pathway to synthesize fluorinated anilines and related functional derivatives. chemicalbook.com

Use in Agrochemical Synthesis

The inclusion of fluorine atoms is also a prevalent strategy in the development of modern agrochemicals to improve their potency and metabolic stability in the field.

Fluorinated aromatic compounds are integral to many modern herbicides and pesticides. msesupplies.com The presence of a fluorophenyl group can significantly enhance the biological activity of the active ingredient. For example, the herbicidal efficacy of compounds containing fluorophenyl groups has been demonstrated in the control of various weeds in crops like cotton. researchgate.net this compound serves as a readily available starting material for incorporating the 4-fluorophenyl unit into novel agrochemical structures, aiming to create more effective and selective herbicides and pesticides. msesupplies.com The development of new formulations and the use of natural phytotoxins as templates are ongoing strategies where such building blocks are essential. nih.gov

Contribution to Advanced Material Science

Beyond life sciences, this compound is a building block in material science. bldpharm.com The properties of the fluorinated aromatic ring can be imparted to polymers and other materials. Its applications include the synthesis of specialized polymers where the fluorine content can influence properties such as thermal stability, chemical resistance, and surface energy. Nitrogen heterocycles derived from such precursors, like imidazoles, are also used to create polymers with unique characteristics, such as reversible oxygen-binding membranes. msesupplies.com

Table 2: Applications of this compound in Agrochemical and Material Science

Field Application Role of this compound
Agrochemicals Herbicide and Pesticide Synthesis Provides the 4-fluorophenyl moiety to enhance biological efficacy. msesupplies.comresearchgate.net
Material Science Specialty Polymer Synthesis Acts as a monomer or precursor for introducing fluorine to modify material properties. bldpharm.commsesupplies.com

Development of Polymers and Coatings with Enhanced Properties

The incorporation of fluorine atoms into polymer structures is a well-established strategy for enhancing material properties. While this compound itself is not typically used as a direct monomer in polymerization, its precursor, 4-fluoroaniline (B128567), and other related fluorinated aromatic amines are pivotal in the synthesis of high-performance polymers such as polyimides and poly(amide-imide)s. ibm.comwikipedia.orgnih.gov These polymers often exhibit superior thermal stability, chemical resistance, and specific optical and dielectric properties, making them suitable for advanced coatings and materials. ibm.commdpi.com

Research into fluorinated polyimides has demonstrated that the introduction of fluorine-containing moieties, such as those derived from 4-fluoroaniline, can significantly improve the properties of the resulting polymers. For instance, polyimides synthesized from fluorinated diamines have been shown to possess lower dielectric constants compared to their non-fluorinated analogs. ibm.com The presence of bulky, fluorine-containing groups like trifluoromethyl (CF3) can increase the free volume within the polymer matrix, leading to enhanced solubility and improved processability without compromising thermal stability. researchgate.net This is a crucial advantage for creating advanced coatings and films.

A series of fluorinated polyimides prepared from a diamine monomer containing four pendant trifluoromethylphenyl groups exhibited excellent solubility in common organic solvents, a property not often seen in traditional polyimides. rsc.org These polymers could be cast into flexible, strong films that were light in color and highly transparent, with cutoff wavelengths in the range of 327 to 343 nm. rsc.org Furthermore, they displayed low dielectric constants (2.69–2.85 at 1 MHz) and low water absorption (0.59–0.68%), coupled with high thermal stability, with 5% weight loss occurring at temperatures above 500°C. rsc.org

Similarly, the synthesis of poly(amide-imide)s (PAIs) from a trifluoromethylated trimellitic anhydride (B1165640) has yielded polymers with high dimensional stability and transparency. mdpi.com These PAIs were soluble in polar organic solvents and could be formed into nearly colorless and flexible films. mdpi.com Notably, these films exhibited low coefficients of thermal expansion (CTE) ranging from 9 to 26 ppm/°C, making them suitable for applications in flexible displays and optical devices where dimensional stability is critical. mdpi.com

The development of coatings with enhanced properties has also benefited from the incorporation of fluorine. Fluorinated polyurethane coatings have been developed for aerospace applications to mitigate the adhesion of insect residues. techbriefs.com These coatings, when applied to various substrates, demonstrated significant hydrophobicity and a reduction in contaminant adhesion. techbriefs.com

The enhanced properties of polymers derived from fluorinated aromatic amines are summarized in the table below, highlighting the impact of fluorine incorporation on key performance metrics.

Table 1: Enhanced Properties of Fluorinated Polymers

Polymer Type Monomer/Precursor Enhanced Property Research Finding
Fluorinated Polyimide Diamine with pendant trifluoromethylphenyl groups Excellent Solubility, High Optical Transparency, Low Dielectric Constant, High Thermal Stability Soluble in NMP, CHCl3, and THF; cutoff wavelengths 327–343 nm; dielectric constant 2.69–2.85; 5% weight loss at >500°C. rsc.org
Fluorinated Polyimide 2,2′hexafluoro isopropylidine bis-phthalic anhydride-tetrafluorophenylene diamine (HFDA-TFPDA) Low Dielectric Constant, High Glass Transition Temperature Dielectric constant of 2.75 at 100 kHz; Tg of 380°C. ibm.com
Poly(amide-imide) Trifluoromethylated trimellitic anhydride High Dimensional Stability, High Transparency, Low Coefficient of Thermal Expansion (CTE) CTE values of 9–26 ppm/°C; 84-87% transmittance at 550 nm. mdpi.com
Fluorinated Copolymerized Polyimide 4,4'-(hexafluoroisopropylidene) diphthalic anhydride (6FDA) High Transmittance, High Heat Resistance, High Storage Modulus Transmittance of 71.43%; mass retention above 50% at 800°C; storage modulus of 1500 MPa. scielo.br
Fluorinated Polyimide Foams Fluorinated polyimide aerogels Enhanced Mechanical and Thermal Insulation, Hydrophobicity Anisotropic pore structure leading to improved performance. acs.org

Vii. Biological Activity and Drug Design Research

Mechanism of Action Studies

Understanding the precise mechanism by which a compound exerts its biological effect is fundamental to drug design. For derivatives of N-(4-Fluorophenyl)formamide, this involves identifying their molecular binding partners and characterizing the nature of the chemical interactions that govern this binding.

Analogues and derivatives containing the N-(4-Fluorophenyl) scaffold have been shown to interact with a variety of enzymes and receptors, demonstrating a broad potential for therapeutic applications.

Equilibrative Nucleoside Transporters (ENTs): A series of analogues of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) act as inhibitors of human ENT1 and ENT2. frontiersin.orgpolyu.edu.hk These transporters are crucial for nucleoside salvage pathways and regulating adenosine (B11128) signaling. frontiersin.org Certain analogues have been found to be irreversible and non-competitive inhibitors of these transporters. frontiersin.orgpolyu.edu.hk

T-type Ca2+ Channels: A series of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives were synthesized and evaluated as inhibitors of T-type calcium channels. nih.gov These channels are implicated in cardiovascular conditions, and oral administration of a lead compound from this series was shown to lower blood pressure in spontaneously hypertensive rats. nih.gov

Kinase Enzymes: The N-(4-Fluorophenyl) moiety is found in inhibitors of various protein kinases, which are critical regulators of cell signaling.

Epidermal Growth Factor Receptor (EGFR): An imidazolone (B8795221) derivative of fluorocinnamide demonstrated inhibitory activity against EGFR, comparable to the known inhibitor Palatinib. nih.gov

Phosphatidylinositol 3-kinase (PI3Kα): N-(4-fluorophenyl)-4-hydroxy-6-methyl-2-quinolone-3-carboxamide was among a series of derivatives designed and synthesized to target PI3Kα, a key enzyme in cancer development. mdpi.com

VEGF Receptor Tyrosine Kinase: In a series of 4-anilinoquinazolines, which can be considered structural analogues, potent inhibition of the kinase domain of VEGF receptors (KDR and Flt-1) was observed. nih.gov

Nuclear Receptors: Retinoic acid receptor-related orphan receptor γ (RORγ) has been identified as a target. Through virtual screening, N-phenyl-2-(N-phenylphenylsulfonamido)acetamides were identified as a new class of RORγ inverse agonists, which are of interest for treating autoimmune diseases. nih.gov

The binding of a ligand to its molecular target is governed by a combination of non-covalent interactions, with hydrogen bonds and hydrophobic interactions playing a pivotal role. nih.govnih.govresearchgate.net

Weak intermolecular forces are key to stabilizing ligands within the conformational environment of protein structures. nih.gov The fluorine atom itself, being highly electronegative, can participate in weak hydrogen bonds and contributes to the hydrophobic character of the molecule. nih.gov This dual role can be critical in how the ligand interacts with and potentially remodels the binding site of a target RNA or protein. nih.gov

In studies of N-aryl-4-fluorocinnamide derivatives, an analogue containing a hydroxyl group, N-(4-hydroxypheny)-4-fluorocinnamide, exhibited good cytotoxic activity, which was attributed to its enhanced ability to form hydrogen bonds with its target receptor. nih.gov The optimization of hydrophobic interactions, often at the expense of hydrogen bonds, has been noted as a crucial factor in achieving tighter binding and can play a major role in the "induced fit" of a receptor to its ligand. researchgate.net The interplay between forming specific hydrogen bonds and maximizing favorable hydrophobic contacts is a central theme in the rational design of drugs based on this scaffold. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds into effective drug candidates. By systematically modifying the chemical structure of this compound analogues, researchers can determine which chemical features are critical for biological activity.

The presence and position of the fluorine atom on the phenyl ring can significantly influence a molecule's physical, chemical, and biological properties. In studies of FPMINT analogues targeting equilibrative nucleoside transporters, the presence of a halogen substitute on the fluorophenyl moiety was found to be essential for the inhibitory effects on both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk While these particular studies focused on an ortho-fluorine, they emphasized the critical role of the halogen on that specific ring for maintaining activity. frontiersin.orgpolyu.edu.hk The unique properties of fluorine, including its size, electronegativity, and ability to form specific interactions, often lead to improved metabolic stability and binding affinity.

Modifications to other parts of the molecule, including the aromatic system and the formamide (B127407) (or analogous) linker, have profound effects on potency and selectivity.

Aromatic Moiety Modifications: In the FPMINT series, replacing a naphthalene (B1677914) moiety with a benzene (B151609) ring completely abolished inhibitory activity against ENTs. frontiersin.orgpolyu.edu.hk However, activity could be regained by adding specific substituents to this new benzene ring, such as a methyl, ethyl, or oxymethyl group. frontiersin.org This demonstrates that the size and electronic properties of this aromatic system are critical for target engagement. frontiersin.orgpolyu.edu.hk

Formamide/Amide Moiety Modifications: In a series of N-aryl-4-fluorocinnamide derivatives, the nature of substituents on the N-aryl ring influenced cytotoxic activity. nih.gov Compounds with electron-donating groups (e.g., methyl) were more active than those with electron-withdrawing groups (e.g., chlorine). nih.gov For piperidine-carboxamide derivatives acting as T-type Ca2+ channel blockers, the presence of dialkyl substituents at the benzylic position was found to be important for increasing inhibitory activity. nih.gov In the development of 4-anilinoquinazoline (B1210976) inhibitors, the addition of basic side chains to the quinazoline (B50416) core markedly improved aqueous solubility, a key property for drug development, and influenced selectivity across different kinase enzymes. nih.gov

Table 1: Summary of Structure-Activity Relationship (SAR) Findings

Analogue SeriesMolecular TargetStructural ModificationImpact on Biological ActivityReference
FPMINT AnaloguesENT1 / ENT2Replacement of naphthalene with benzeneAbolished inhibitory activity frontiersin.orgpolyu.edu.hk
FPMINT AnaloguesENT1 / ENT2Addition of methyl/ethyl group to new benzene ringRegained inhibitory activity frontiersin.org
N-aryl-4-fluorocinnamidesCancer Cells (HepG2)Electron-donating vs. electron-withdrawing groups on N-aryl ringElectron-donating groups increased cytotoxicity nih.gov
Piperidine-carboxamidesT-type Ca2+ ChannelsAddition of dialkyl substituents at benzylic positionIncreased inhibitory activity nih.gov
4-AnilinoquinazolinesVEGF Receptor KinaseAddition of basic side chains to quinazolineMarkedly improved aqueous solubility and influenced selectivity nih.gov

Biological Screening and Pharmacological Evaluation

Biological screening is the process through which compounds are tested for their effects in various biological assays. Pharmacological evaluation then characterizes the effects of the most promising compounds in more detail.

Derivatives containing the this compound scaffold have been subjected to a range of screenings. For example, newly synthesized p-fluorocinnamide derivatives were evaluated for their cytotoxic activity against the HepG2 liver cancerous cell line, with one imidazolone derivative showing an IC50 value of 4.23 μM. nih.gov In another study, N-(4-fluorophenyl)-4-hydroxy-6-methyl-2-quinolone-3-carboxamide was tested against human epithelial colorectal adenocarcinoma (Caco-2) and human colon cancer (HCT-116) cell lines, demonstrating inhibitory activity. mdpi.com

Virtual screening has also been a valuable tool. This computational approach led to the identification of N-phenyl-2-(N-phenylphenylsulfonamido)acetamides as RORγ inverse agonists, with a hit compound (C11) confirmed to have an IC50 of 4.54 μM in a cell-based assay. nih.gov Subsequent optimization of this hit led to a significantly more potent compound with an IC50 value of 630 nM. nih.gov

Table 2: Examples of Biological Screening Results for Analogues

Compound/SeriesAssay / Cell LineBiological Activity/TargetResult (e.g., IC50)Reference
N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone derivativeHepG2 Liver Cancer CellsCytotoxicity / EGFR inhibition4.23 µM nih.gov
N-phenyl-2-(N-phenylphenylsulfonamido)acetamide (Hit C11)Cell-based reporter gene assayRORγ inverse agonism4.54 µM nih.gov
Optimized RORγ inverse agonist (Compound 39)Cell-based reporter gene assayRORγ inverse agonism0.630 µM (630 nM) nih.gov
4-Anilinoquinazoline (Series median)KDR enzyme assayKDR tyrosine kinase inhibition0.02 µM nih.gov
4-Anilinoquinazoline (Series median)HUVEC proliferation assayInhibition of VEGF-induced proliferation0.06 µM nih.gov

Antimicrobial Activity Investigations

The antimicrobial potential of this compound and its derivatives has been the subject of several research endeavors. Studies have shown that the incorporation of a 4-fluorophenyl group can be crucial for the antimicrobial effects of certain molecular scaffolds. For instance, a series of 2-fluorophenyl-4,6-disubstituted nih.govbiosynth.commdpi.comtriazines demonstrated that the presence of a 3- or 4-fluorophenyl component directly attached to the triazine ring was essential for their activity against various Gram-positive bacteria and fungi. nih.gov

Similarly, research on N-formyl tetrahydropyrimidine (B8763341) derivatives indicated that certain compounds within the series displayed significant antibacterial and antifungal activity. chemrevlett.com Another study focused on phosphoramidate (B1195095) derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, which showed promising in vitro and in silico antibacterial and antifungal activities. nih.gov These findings underscore the importance of the fluorophenyl moiety in the design of novel antimicrobial agents.

Table 1: Antimicrobial Activity of Selected Fluorophenyl-Containing Compounds

Compound ClassTarget OrganismsKey Findings
2-Fluorophenyl-4,6-disubstituted nih.govbiosynth.commdpi.comtriazinesGram-positive bacteria, Fungi3- or 4-fluorophenyl group essential for activity. nih.gov
N-formyl tetrahydropyrimidine derivativesGram-positive and Gram-negative bacteria, Aspergillus nigerSeveral derivatives showed significant antimicrobial activity. chemrevlett.com
Phosphoramidate derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazoleS. aureus, B. subtilis, K. pneumoniae, S. typhi, P. mirabilis, A. niger, A. flavusExhibited promising antibacterial and antifungal activity. nih.gov

Anti-inflammatory Properties

The anti-inflammatory potential of compounds containing the fluorophenyl group has also been investigated. A study on a novel substituted fluorophenyl imidazole (B134444) demonstrated its ability to inhibit leukocyte migration and reduce the production of inflammatory mediators such as TNF-α, IL-6, and nitric oxide in a murine model of acute respiratory distress syndrome. nih.gov This effect was linked to the inhibition of key signaling pathways involved in inflammation, specifically p38 MAPK and NF-κB. nih.gov

Furthermore, research into fatty acid-binding protein 4 (FABP4) inhibitors, some of which may contain a fluorophenyl scaffold, has shown that these compounds can reduce microglial-mediated inflammation. researchgate.net Specifically, they were found to decrease the production of reactive oxygen species (ROS) and tumor necrosis factor-alpha (TNF-α) in activated microglia cells. researchgate.net These findings suggest that the fluorophenyl moiety can be a valuable component in the design of new anti-inflammatory drugs.

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase)

This compound derivatives have been explored as inhibitors of various enzymes, with a notable focus on carbonic anhydrases (CAs). CAs are a family of metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. nih.govmdpi.comtaylorandfrancis.com

Studies on sulfonamides incorporating pyrazole- and pyridazinecarboxamide moieties have identified isoform-selective inhibitors of human carbonic anhydrase (hCA) isoforms I, II, IX, and XII. nih.gov For example, N-[4-(aminosulfonyl)phenyl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide was synthesized and evaluated for its CA inhibitory activity. nih.gov The development of such selective inhibitors is a key goal in drug design to minimize off-target effects. nih.govnih.gov

Receptor Binding Assays

Receptor binding assays are crucial for understanding how a compound interacts with its biological target. nih.govnih.govthermofisher.com While specific receptor binding data for this compound itself is not extensively detailed in the provided results, the broader context of drug design involving fluorophenyl-containing molecules highlights the importance of such assays. For instance, in the development of agonists for the Formyl Peptide Receptor 2 (FPR2), a target for resolving inflammation, binding assays are essential to determine the affinity and efficacy of new compounds. nih.gov The data from these assays guide the optimization of lead compounds to enhance their interaction with the target receptor.

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. This method is instrumental in modern drug discovery for screening virtual libraries of compounds and for understanding structure-activity relationships.

In the context of fluorophenyl-containing compounds, molecular docking has been employed to investigate their potential as anticancer agents by targeting enzymes like Sirtuin1 (SIRT1). unair.ac.id For example, derivatives of N-benzoyl-N'-(4-fluorophenyl) thiourea (B124793) were docked into the active site of SIRT1 to predict their binding modes and energies. unair.ac.id Similarly, docking studies of substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives against monoamine oxidase-B (MAO-B) have been conducted to evaluate their potential as anti-Parkinsonian agents. asiapharmaceutics.info These computational studies provide valuable insights into the key interactions between the ligand and the protein, guiding the design of more potent and selective inhibitors.

Pharmacokinetic and Pharmacodynamic (ADME) Considerations in Drug Design

The pharmacokinetic properties of a drug candidate, which encompass its absorption, distribution, metabolism, and excretion (ADME), are critical determinants of its clinical success. umb.edu.pldrugdesign.orgnih.govnih.gov Early consideration of ADME properties is essential in the drug discovery process to avoid late-stage failures. researchgate.net

For this compound and its derivatives, ADME properties are a key focus of in silico and in vitro evaluations. Computational tools are used to predict properties like lipophilicity (LogP), which influences membrane permeability and absorption. unair.ac.id In vitro assays, such as microsomal stability assays, are used to assess the metabolic stability of compounds. researchgate.net For instance, the ADME properties of N-benzoyl-N'-(4-fluorophenyl) thiourea derivatives were predicted using computational models to assess their potential as drug candidates. unair.ac.id These predictions help in identifying compounds with favorable pharmacokinetic profiles, such as good oral bioavailability and appropriate metabolic stability, for further development.

Q & A

Q. What are the standard protocols for synthesizing N-(4-Fluorophenyl)formamide, and how can purity be validated?

this compound is synthesized via reductive formylation of CO₂ using 4-fluoroaniline and sodium borohydride under mild conditions. The reaction typically yields ~93% product after crystallization. Purity is validated using melting point analysis (67.2–69.0°C) and NMR spectroscopy. For example, the ¹H NMR spectrum in DMSO-d₆ shows rotameric splitting (δ 8.25 and 8.69 ppm for formyl protons), while the ¹³C NMR confirms the formamide carbonyl at δ 163.1 ppm .

Q. How do structural features like hydrogen bonding influence the physical properties of this compound?

Intramolecular C–H···O hydrogen bonds stabilize the planar conformation of the formamide group, as observed in related N-(4-fluorophenyl) derivatives. This bonding reduces rotational freedom, leading to distinct NMR splitting patterns. Intermolecular N–H···O interactions in crystalline phases contribute to higher melting points compared to non-hydrogen-bonded analogs .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Key for identifying rotameric forms (e.g., δ 10.23 ppm for NH in major rotamer) and aromatic protons (δ 7.12–7.62 ppm).
  • HRMS : Confirms molecular mass (e.g., [M+H]⁺ at m/z 154.07).
  • Melting Point : Used to assess purity and compare with literature values .

Advanced Research Questions

Q. How can discrepancies in reported melting points (e.g., 52–55°C vs. 67.2–69.0°C) be resolved experimentally?

Discrepancies may arise from polymorphic forms, impurities, or solvent-dependent crystallization. Researchers should:

  • Reproduce synthesis using strictly anhydrous conditions (trace water alters crystallization).
  • Perform differential scanning calorimetry (DSC) to detect polymorphs.
  • Compare NMR spectra to rule out byproducts like unreacted 4-fluoroaniline .

Q. What strategies optimize this compound’s yield in CO₂-based formylation reactions?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance CO₂ activation.
  • Solvent Optimization : Use polar aprotic solvents (DMF, THF) to stabilize intermediates.
  • Temperature Control : Maintain 0–5°C during NaBH₄ addition to minimize side reactions .

Q. How does the electron-withdrawing fluorine substituent affect reactivity in downstream derivatization?

The para-fluorine group increases electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution (e.g., with amines or alkoxides). This property is exploited in synthesizing fluorinated pharmaceuticals, such as kinase inhibitors, where the fluorine enhances metabolic stability .

Q. What computational methods predict this compound’s hydrogen-bonding network in crystal structures?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model intramolecular C–H···O interactions. Molecular dynamics simulations can predict packing motifs, validated against single-crystal X-ray data (e.g., C–H···O bond distances ~2.5 Å) .

Data Analysis & Contradictions

Q. How should researchers address conflicting NMR assignments for this compound rotamers?

  • Variable Temperature NMR : Heating to 60°C coalesces rotameric signals, confirming dynamic exchange.
  • 2D NOESY : Identifies spatial proximity between formyl proton and aromatic protons to assign rotamers .

Q. Why do some synthetic routes report lower yields (<50%) despite stoichiometric reagent ratios?

Competing hydrolysis of the formamide group in aqueous conditions is a key issue. Solutions include:

  • Using scavengers (e.g., molecular sieves) to remove water.
  • Replacing NaBH₄ with NaBH(OAc)₃, which is less moisture-sensitive .

Applications in Drug Development

Q. How is this compound utilized as a building block in medicinal chemistry?

It serves as a precursor for fluorinated triazole carboxamides (e.g., 5-amino-1-(4-fluorophenyl)-1H-triazole-4-carboxamide), which are evaluated for anticancer activity. The fluorine atom enhances membrane permeability and target binding in kinase inhibitors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.